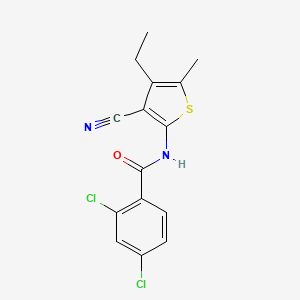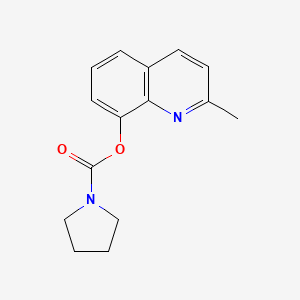![molecular formula C11H14N2OS B5870530 N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide, also known as MPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPAC is a derivative of thiosemicarbazide and has a molecular formula of C11H14N2OS.
Applications De Recherche Scientifique
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In the medical field, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In agriculture, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been used as a fungicide and insecticide. In environmental science, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been studied for its ability to remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to have both biochemical and physiological effects on the body. In vitro studies have shown that N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2-methylphenyl)amino]carbonothioyl}propanamide in lab experiments is its low toxicity and high solubility in water. However, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is sensitive to light and air, which can affect its stability. It is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. One area of interest is its potential as a treatment for drug-resistant bacterial infections. Another area of interest is its ability to remove heavy metals from contaminated water. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is a chemical compound with potential applications in various fields such as medicine, agriculture, and environmental science. Its synthesis method involves the reaction of 2-methylaniline with carbon disulfide and thiosemicarbazide in the presence of potassium hydroxide. N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of cancer cells and bacteria, reduce inflammation and pain, and remove heavy metals from contaminated water. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide involves the reaction of 2-methylaniline with carbon disulfide and thiosemicarbazide in the presence of potassium hydroxide. The resulting product is then purified through recrystallization. The yield of N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-10(14)13-11(15)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZGWBRPIZBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)


![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)



